molecular formula C9H14N4O2 B1398154 [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1374407-94-9

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Cat. No. B1398154
M. Wt: 210.23 g/mol
InChI Key: GDBFJYXIZREMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C9H14N4O2 . It appears as a solid or liquid .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” appears as a solid or liquid . It has a molecular weight of 210.23 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Tetrazoles like [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid are synthesized as intermediates in various chemical processes. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a similar compound, was synthesized for metabolic profiling studies in drug discovery (Maxwell & Tran, 2017).

  • Coordination Chemistry : Compounds like 2-(1H-imidazol-1-yl)acetic acid, structurally similar to the compound , have been used to synthesize complex coordination polymers and macrocyclic structures, highlighting their potential in materials chemistry (Gan & Tang, 2011).

  • Chemical Structure Characterization : Detailed spectroscopic and crystallographic studies are conducted to understand the structure and reactivity of similar tetrazole-based compounds (Pagacz-Kostrzewa et al., 2013).

Biological and Medicinal Applications

  • Antifungal Activities : Certain tetrazolyl-acetates, which share functional groups with the compound , have been found to exhibit significant antifungal activities, offering insights into potential pharmaceutical applications (Xie et al., 2009).

  • Enzyme Inhibition Studies : Analogous compounds have been studied for their enzyme inhibitory activities, such as inhibiting xanthine oxidase, suggesting potential therapeutic uses (Ikram et al., 2015).

  • Antiviral Activity : Tetrazolylpyrimidines, which are structurally related, have shown moderate in vitro activity against influenza A virus, indicating the potential of tetrazole derivatives in antiviral drug development (Ostrovskii et al., 2021).

Material Science and Catalysis

  • Catalytic Applications : Tetrazole-based compounds are used as ligands in catalytic processes like the Heck reaction, demonstrating their utility in organic synthesis and material science (Gupta et al., 2004).

  • Complex Formation : Research into complex formation with metals like palladium using tetrazolylacetic acids indicates potential applications in creating new materials or catalysts (Protas et al., 2017).

Safety And Hazards

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” may be liable to extremely rapid burning or a minor blast effect. Explosive effects are largely confined to the package .

properties

IUPAC Name

2-[1-(tetrazol-1-yl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c14-8(15)6-9(4-2-1-3-5-9)13-7-10-11-12-13/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFJYXIZREMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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